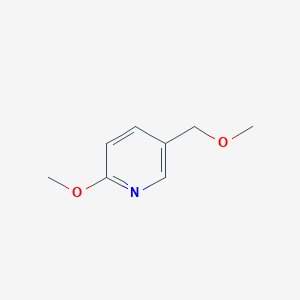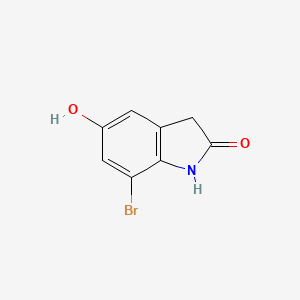
Dimethyl-(3-phenyl-isoxazol-5-yl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimetil-(3-fenil-isoxazol-5-il)-amina es un compuesto químico que pertenece a la clase de derivados de isoxazol. Los isoxazoles son compuestos heterocíclicos de cinco miembros que contienen un átomo de oxígeno y uno de nitrógeno. Este compuesto en particular se caracteriza por la presencia de un grupo dimetilamino unido a la porción 3-fenil-isoxazol-5-il.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de dimetil-(3-fenil-isoxazol-5-il)-amina generalmente involucra la reacción de cicloadición de óxidos de nitrilo con alquinos o alquenos. Un método común es la cicloadición [3+2] de óxidos de arinitrilo con dihidroisoindolin-1-ona sustituida con propargilo, catalizada por yoduro de cobre(I) (CuI) o carbonato de plata (Ag2CO3) . La reacción procede en condiciones suaves y produce el derivado de isoxazol deseado con buenos rendimientos.
Métodos de Producción Industrial
La producción industrial de dimetil-(3-fenil-isoxazol-5-il)-amina puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y escalabilidad del proceso. Además, la purificación del producto final se puede lograr mediante técnicas de cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Dimetil-(3-fenil-isoxazol-5-il)-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo dimetilamino puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4) en un medio ácido.
Reducción: Borohidruro de sodio (NaBH4) en metanol o etanol.
Sustitución: Nucleófilos como haluros o aminas en presencia de una base adecuada.
Principales Productos Formados
Oxidación: Los principales productos formados suelen ser derivados oxidados del anillo de isoxazol.
Reducción: Los principales productos son formas reducidas del compuesto, como aminas o alcoholes.
Sustitución: Los principales productos son derivados de isoxazol sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química: El compuesto sirve como un bloque de construcción para la síntesis de moléculas más complejas y se utiliza en el desarrollo de nuevas metodologías sintéticas.
Medicina: El compuesto ha mostrado potencial como compuesto líder para el desarrollo de nuevos agentes terapéuticos dirigidos a diversas enfermedades.
Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de dimetil-(3-fenil-isoxazol-5-il)-amina involucra su interacción con objetivos moleculares específicos y vías. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a efectos anticancerígenos . Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de 3-(3-fenil-isoxazol-5-il)quinazolinona: Estos compuestos han mostrado actividad antineoplásica y están relacionados estructuralmente con dimetil-(3-fenil-isoxazol-5-il)-amina.
1-(3-fenil-isoxazol-5-il)ciclohexano-1,2-diol: Este compuesto es otro derivado de isoxazol con diferentes grupos funcionales y actividades biológicas.
Singularidad
Dimetil-(3-fenil-isoxazol-5-il)-amina es única debido a sus características estructurales específicas, como la presencia del grupo dimetilamino y el anillo de isoxazol. Estas características contribuyen a su reactividad química y actividades biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación científica.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-phenyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H12N2O/c1-13(2)11-8-10(12-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
VREYWUZREGFJHX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=NO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-](/img/structure/B12094091.png)
![{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol](/img/structure/B12094102.png)

![(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B12094128.png)


![1-[5-[(E)-2-diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12094143.png)

![N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12094151.png)




